![molecular formula C22H26N4O B2365440 3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide CAS No. 847387-72-8](/img/structure/B2365440.png)
3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide” is a chemical compound. The imidazo[1,2-a]pyrimidine core is a privileged structure, occurring in many natural products .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which is a similar structure to our compound, has been well studied. The synthetic pathways include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a cyclohexyl group, an imidazo[1,2-a]pyrimidin-2-yl group, and a 2-methylphenyl group.Chemical Reactions Analysis
The chemical reactions involving imidazo[1,2-a]pyrimidines have been categorized into seven important categories: transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Scientific Research Applications
- Imidazo[1,2-a]pyrimidines have been evaluated for their significant therapeutic potential in cancer treatment . Researchers have designed novel derivatives based on this scaffold, aiming to inhibit specific cancer pathways. The compound’s structural features make it a promising candidate for targeted therapies.
- Imidazo[1,2-a]pyrimidines have shown promise in cardiovascular research . Their potential as vasodilators, antiplatelet agents, or modulators of cardiac function warrants further investigation.
- The imidazo[1,2-a]pyrimidine scaffold has demonstrated antibacterial and antimicrobial properties . Researchers have synthesized derivatives to combat bacterial infections.
- Imidazo[1,2-a]pyrimidines have been explored as anti-inflammatory agents . Their potential to modulate immune responses makes them relevant in treating inflammatory diseases.
- Some imidazo[1,2-a]pyrimidines exhibit HIV inhibitory activity . These compounds target viral enzymes or entry processes.
- Imidazo[1,2-a]pyrimidines have applications in agrochemical research . Their potential as pesticides, herbicides, or growth regulators is of interest.
Anticancer Agents
Cardiovascular Medications
Antibacterial and Antimicrobial Agents
Anti-Inflammatory Compounds
HIV Inhibitors
Agrochemicals
Future Directions
Future research could focus on exploring the potential pharmaceutical applications of this compound, given the interest in imidazo[1,2-a]pyrimidines due to their bioactive properties . Further studies could also aim to optimize the synthesis process and investigate the physical and chemical properties, safety, and hazards of this compound.
Mechanism of Action
Target of Action
Compounds with similar imidazo[1,2-a]pyridine structures have been reported to act as covalent inhibitors, specifically targeting the kras g12c mutation in cancer cells .
Mode of Action
Similar compounds have been reported to act as covalent inhibitors, binding irreversibly to their targets . This irreversible binding can lead to permanent inactivation of the target protein, disrupting its normal function and leading to therapeutic effects .
Biochemical Pathways
Given the potential target of similar compounds (kras g12c), it can be inferred that the compound may affect pathways related to cell proliferation and survival, which are often dysregulated in cancer .
Result of Action
If the compound acts similarly to other covalent inhibitors targeting the kras g12c mutation, it could potentially inhibit the proliferation of cancer cells and induce cell death .
properties
IUPAC Name |
3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-16-8-10-18(20-15-26-13-5-12-23-22(26)25-20)14-19(16)24-21(27)11-9-17-6-3-2-4-7-17/h5,8,10,12-15,17H,2-4,6-7,9,11H2,1H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQRWRXPDWPYOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CCC4CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.